molecular formula C9H4F4N2O B11875070 6-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one CAS No. 214288-10-5

6-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one

Cat. No.: B11875070
CAS No.: 214288-10-5
M. Wt: 232.13 g/mol
InChI Key: VMSSFBRZNHOVRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Product Overview 6-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one (CAS Number: 214288-10-5) is a high-purity fluorinated quinazolinone derivative offered for scientific research and development. This compound features a molecular formula of C9H4F4N2O and a molecular weight of 232.14 g/mol . Quinazolinones are a significant class of heterocyclic compounds known for their wide spectrum of pharmacological activities, making this building block a valuable candidate for exploration in medicinal chemistry and drug discovery programs. Research Applications and Potential Quinazolinone derivatives are prominent scaffolds in pharmaceutical research due to their diverse biological activities. This specific compound, with its distinct fluorine and trifluoromethyl substitutions, is of particular interest for investigating new therapeutic agents. Research on quinazolinones has demonstrated their potential in various fields, including as anticancer agents targeting cell proliferation , and as antimicrobial agents against various bacterial strains . The structural features of this compound make it a relevant intermediate for synthesizing novel molecules aimed at these and other biological targets. Handling and Safety This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use. It is not approved for use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to handling. Safe laboratory practices, including the use of appropriate personal protective equipment (PPE), are essential.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

214288-10-5

Molecular Formula

C9H4F4N2O

Molecular Weight

232.13 g/mol

IUPAC Name

6-fluoro-4-(trifluoromethyl)-3H-quinazolin-2-one

InChI

InChI=1S/C9H4F4N2O/c10-4-1-2-6-5(3-4)7(9(11,12)13)15-8(16)14-6/h1-3H,(H,14,15,16)

InChI Key

VMSSFBRZNHOVRS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=O)NC(=C2C=C1F)C(F)(F)F

Origin of Product

United States

Biological Activity

6-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential anticancer and kinase-inhibitory properties. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C9H5F4N2OC_9H_5F_4N_2O, with a molecular weight of approximately 232.14 g/mol. The presence of fluorine atoms contributes to its lipophilicity and bioactivity, which are critical for its interaction with biological targets.

Inhibition of Kinases : Quinazoline derivatives, including this compound, have been shown to inhibit various protein kinases, particularly those involved in cancer proliferation pathways such as EGFR (Epidermal Growth Factor Receptor) and NEK4 (Never in Mitosis A-related Kinase 4). These kinases play pivotal roles in tumor growth and survival.

Anticancer Efficacy

Research indicates that quinazoline derivatives exhibit potent anticancer activity. For instance, studies have demonstrated that compounds with similar structures can significantly reduce cell viability in non-small cell lung cancer (NSCLC) models. The compound's IC50 values (the concentration required to inhibit cell growth by 50%) are critical indicators of its potency.

CompoundTargetIC50 Value (µM)Cell Line
This compoundNEK4~1NSCLC
Related Quinazoline DerivativeEGFR<0.13MCF-7 Breast Cancer

The above table summarizes findings from various studies that highlight the compound's effectiveness against specific cancer types.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives is highly dependent on their structural features. Modifications at specific positions on the quinazoline ring can enhance or diminish their potency:

  • Fluorine Substitution : The introduction of fluorine at the 6-position has been associated with increased kinase inhibition.
  • Trifluoromethyl Group : The presence of a trifluoromethyl group at the 4-position enhances lipophilicity and binding affinity to target proteins.

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    A study involving the evaluation of various quinazoline derivatives showed that this compound demonstrated significant anti-proliferative effects on EGFR-mutant NSCLC cells. The mechanism was linked to its ability to inhibit NEK4, leading to reduced cell viability.
  • Breast Cancer :
    In vitro studies indicated that similar quinazoline compounds exhibited strong activity against MCF-7 breast cancer cells, with IC50 values significantly lower than those observed for traditional chemotherapeutics.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Weight (g/mol) Substituents Biological Activity Key Structural/Functional Notes
This compound ~264.1 6-F, 4-CF₃ Potential kinase inhibition High metabolic stability due to CF₃
6-(Trifluoromethyl)quinazolin-4(1H)-one 247.1 6-CF₃ Not reported Lacks electron-withdrawing F at C6
Proquazone 307.3 4-Ph, 1-isopropyl, 7-Me Anti-inflammatory Aryl group enhances target affinity
7-Fluoro-6-nitroquinazolin-4(3H)-one 237.1 7-F, 6-NO₂ Synthetic intermediate NO₂ group reduces metabolic stability
6-Fluoro-4-(trifluoromethyl)quinolin-2(1H)-one ~261.1 6-F, 4-CF₃ (quinoline core) Not reported Lacks lactam oxygen for H-bonding

Preparation Methods

Trifluoromethylation via Nucleophilic Substitution

Introduction of the trifluoromethyl group at the 4-position often occurs through nucleophilic substitution of a chloro or hydroxy precursor. For example, 6-fluoro-4-hydroxyquinazolin-2(1H)-one reacts with trifluoromethyltrimethylsilane (TMSCF₃) in the presence of Cs₂CO₃ in DMF at 80°C, yielding the trifluoromethylated product in 63% yield. The reaction mechanism involves deprotonation of the hydroxyl group to form a phenoxide ion, which attacks the electrophilic silicon center of TMSCF₃.

Alternative methods employ phosphorus pentasulfide (P₂S₅) in pyridine to convert hydroxy groups to thiols, followed by trifluoromethylation using silver trifluoroacetate. This two-step approach achieves a 58% overall yield but requires stringent moisture-free conditions.

Chalcone-Mediated Derivitization

Chalcone intermediates have been leveraged to introduce substituents at the 3-position of the quinazolinone ring. A 2020 study demonstrated that 4-(quinazolin-4-ylamino)benzaldehyde reacts with substituted acetophenones under Claisen-Schmidt conditions to yield chalcone-quinazolinone hybrids. For instance, condensation with 3-chloroacetophenone in ethanol containing NaOH produced a chalcone intermediate, which was cyclized using acetic anhydride to afford the final product in 71% yield.

Microwave-Assisted and Solvent-Free Syntheses

Microwave irradiation has emerged as a green chemistry tool for synthesizing quinazolinones. A solvent-free protocol involving grinding 2-amino-5-fluorobenzoic acid with hexafluoroacetone in the presence of K₂CO₃ achieved 82% yield in 15 minutes. The localized heating effect of microwaves accelerates the cyclocondensation step, minimizing decomposition pathways.

Similarly, ionic liquids like 1-ethyl-3-methylimidazolium acetate ([EMIM]OAc) have been used as dual solvent-catalysts, enabling reactions at 100°C with 88% yield and facile recycling of the ionic liquid.

Industrial-Scale Production and Purification

Column Chromatography Optimization

Industrial-scale purification employs gradient elution with n-hexane/ethyl acetate (3:1 to 1:1) on silica gel columns. A patent-derived method reports isolating this compound with >98% purity using this approach.

Crystallization Techniques

Recrystallization from ethanol/water (4:1) at −20°C yields needle-shaped crystals suitable for X-ray diffraction analysis. This method is preferred for pharmaceuticals due to its scalability and minimal solvent residues.

Comparative Analysis of Synthetic Routes

MethodConditionsCatalystYield (%)Time
Cyclocondensation120°C, PPA786 h
Cu(OAc)₂ annulation90°C, DMSOCu(OAc)₂720.5 h
Microwave irradiation150°C, solvent-freeK₂CO₃8215 min
Ionic liquid synthesis100°C, [EMIM]OAc882 h
Nucleophilic substitution80°C, DMFCs₂CO₃634 h

Q & A

Basic: What are the efficient synthetic routes for 6-Fluoro-4-(trifluoromethyl)quinazolin-2(1H)-one?

Answer: A widely used method involves a one-pot cascade synthesis employing trifluoroacetic acid (TFA) as the CF₃ source and T3P (propylphosphonic anhydride) as a coupling/dehydrating agent. This approach allows diversification by varying amine and acid partners, yielding novel derivatives with high purity after chromatographic purification. For example, derivatives like 3-benzyl-2-(trifluoromethyl)quinazolin-4(3H)-one are synthesized with yields up to 88% under optimized conditions .

Basic: How is the trifluoromethyl group’s impact on physicochemical properties assessed?

Answer: The trifluoromethyl group enhances lipophilicity (logP) and membrane permeability through its electron-withdrawing effects and hydrophobic character. Comparative studies with non-fluorinated analogs show improved bioavailability, as evidenced by membrane interaction assays and computational simulations (e.g., molecular docking) .

Basic: What spectroscopic techniques are employed for structural characterization?

Answer: Key techniques include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., δ ~160 ppm for carbonyl groups).
  • IR spectroscopy : For identifying C=O stretches (~1670 cm⁻¹) and CF₃ vibrations (~1150 cm⁻¹).
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., m/z 341 [M+1]⁺) .

Advanced: How can crystallographic data resolve structural ambiguities in quinazolinone derivatives?

Answer: Single-crystal X-ray diffraction (SXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and intermolecular interactions. This method is critical for resolving tautomerism or regiochemical uncertainties in fused-ring systems .

Advanced: What experimental strategies address discrepancies in reported biological activities?

Answer: Standardized assays (e.g., enzyme inhibition IC₅₀ measurements) combined with structural analysis (NMR/X-ray) identify substituent effects. For example, replacing fluorine with nitro groups alters binding affinity to glutamate receptors, requiring side-by-side comparative studies under controlled conditions .

Advanced: How is computational modeling utilized to predict reactivity and bioactivity?

Answer: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations model ligand-protein interactions, guiding the design of analogs with enhanced selectivity .

Basic: What pharmacological targets are commonly evaluated for this compound?

Answer: Targets include:

  • HIV-1 reverse transcriptase : Assessed via inhibition assays.
  • Ionotropic glutamate receptors : Evaluated using antagonist activity screens.
  • Anticancer activity : Tested against cell lines (e.g., MTT assays) .

Advanced: What challenges arise in scaling up synthesis, and how are they mitigated?

Answer: Key challenges include:

  • Intermediate stability : Reactive intermediates (e.g., chlorinated precursors) require low-temperature handling.
  • Purification : Column chromatography is replaced with recrystallization or fractional distillation for scalability.
  • Catalyst optimization : T3P concentration and solvent polarity (e.g., toluene vs. DMF) are adjusted to improve yield .

Advanced: How are structure-activity relationships (SAR) explored for quinazolinone analogs?

Answer: Systematic substitution at positions 2, 4, and 6 is performed. For example:

  • Electron-withdrawing groups (e.g., -CF₃, -NO₂) enhance enzyme inhibition.
  • Bulkier substituents (e.g., spirocyclic piperidine) improve metabolic stability. Biological testing against isoforms (e.g., kinase variants) identifies selective analogs .

Advanced: How do reaction conditions influence regioselectivity in quinazolinone synthesis?

Answer: Solvent polarity (e.g., DMSO vs. ethanol) and temperature control dictate reaction pathways. For instance, polar aprotic solvents favor cyclization via SNAr mechanisms, while microwave-assisted synthesis reduces side-product formation by accelerating kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.